molecular formula C16H15N3O5S B2917929 Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate CAS No. 364744-80-9

Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate

Cat. No.: B2917929
CAS No.: 364744-80-9
M. Wt: 361.37
InChI Key: LWXLWNZLRUQYQR-UHFFFAOYSA-N
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Description

Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a dihydropyridine derivative featuring a 2-nitrophenyl substituent, a cyano group, a hydroxyl group, and an ethyl sulfanyl acetate ester moiety. Structural characterization of such compounds often employs SHELX software for crystallographic refinement, a standard tool in small-molecule analysis .

Properties

IUPAC Name

ethyl 2-[[5-cyano-4-(2-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-12(8-17)11(7-14(20)18-16)10-5-3-4-6-13(10)19(22)23/h3-6,11H,2,7,9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXLWNZLRUQYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl {[3-cyano-6-hydroxy-4-(2-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₄H₁₅N₃O₃S
  • Molecular Weight : 303.35 g/mol

Biological Activity Overview

This compound has been evaluated for various biological activities:

  • Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. A related study on sodium salts of similar compounds demonstrated their efficacy against Ehrlich ascites carcinoma (EAC) cells, highlighting potential pathways involving apoptosis and caspase activation .
  • Antibacterial Activity : Compounds with thioether moieties have shown promising antibacterial effects against Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the aryl groups can enhance antibacterial efficacy .

Study 1: Anticancer Effects

A study conducted on a sodium salt variant of a structurally similar compound revealed significant anticancer effects in vivo. The treatment led to:

  • Reduction in EAC cell volume : The compound reduced the volume and count of EAC cells significantly.
  • Apoptotic Effects : Enhanced expression of caspase 3 was observed, indicating induction of apoptosis .

Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of similar compounds. The findings suggested that these compounds effectively reduced lipid peroxidation and increased the activity of endogenous antioxidants in cellular models .

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
AnticancerDecreased EAC cell volume; increased apoptosis
AntibacterialEffective against Gram-negative bacteria

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its chemical structure. Modifications in the functional groups can lead to variations in potency and specificity against different biological targets. For instance:

  • Aryl Group Modifications : Substitutions on the aryl ring have been shown to enhance both anticancer and antibacterial activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Crystallographic and Structural Analysis

SHELX software (e.g., SHELXL, SHELXT) is widely used for refining crystal structures of dihydropyridine derivatives . For example:

  • SHELXL enables high-resolution refinement of small molecules, critical for confirming substituent positioning and hydrogen-bonding networks .
  • SHELXT automates space-group determination, streamlining structural analysis for analogs like the bromophenyl derivative .

Research Findings and Methodological Insights

  • Synthesis : The 85% yield of the chlorophenyl analog () suggests efficient thioacetate formation under reflux with sodium acetate. The nitro-substituted target compound may exhibit lower yields due to steric or electronic challenges .
  • Structural Characterization : SHELX programs are indispensable for resolving dihydropyridine ring conformations and substituent orientations, particularly for nitro-containing derivatives requiring precise electron-density mapping .

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